molecular formula C6H7NO2 B026121 Ethyl 2-cyanoacrylate CAS No. 7085-85-0

Ethyl 2-cyanoacrylate

Cat. No.: B026121
CAS No.: 7085-85-0
M. Wt: 125.13 g/mol
InChI Key: FGBJXOREULPLGL-UHFFFAOYSA-N
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Description

Ethyl 2-cyanoacrylate (ECA) is a highly reactive monomer belonging to the alkyl 2-cyanoacrylate family, renowned for its rapid polymerization and adhesive properties. Structurally, it consists of an ethyl ester group attached to a cyanoacrylate backbone (C₆H₇NO₂) . ECA polymerizes exothermically via anionic or radical mechanisms in the presence of moisture or weak bases, forming strong, rigid bonds within seconds .

Preparation Methods

The synthesis of TCS-OX2-29 involves several steps, starting with the preparation of the core structure, which includes a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

TCS-OX2-29 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Surgical Adhesive

ECA is widely used as a surgical adhesive due to its ability to bond tissues quickly and effectively. It has been particularly beneficial in cardiovascular and thoracic surgeries where traditional sutures may not be feasible.

  • Case Study : A study involving 144 Sprague-Dawley rats investigated the histopathological effects of ECA when used to close lesions in myocardial, ascending aorta, lung, and abdominal aorta tissues. The results indicated no significant histopathological differences between ECA-applied tissues and those closed with sutures, suggesting that ECA can be an effective alternative for tissue repair .

Hemostasis

ECA has demonstrated efficacy in controlling hemorrhage that cannot be managed by conventional methods. Its rapid polymerization upon contact with moisture allows for immediate sealing of bleeding sites.

  • Case Study : Research on a modified ECA aerosol spray showed promising results in achieving short-term hemostatic control during surgical procedures, indicating its potential as a quick-response adhesive in emergency situations .

Tissue Engineering

ECA's properties make it suitable for use in tissue engineering applications, particularly in creating scaffolds for cell growth and tissue regeneration.

  • Application : ECA can be utilized in the formulation of polyelectrolyte multilayers (PEMs), which serve as drug delivery carriers. These PEMs can enhance the release profiles of therapeutic agents while ensuring biocompatibility with human tissues .

Antibacterial Properties

ECA exhibits antibacterial effects, making it useful in preventing infections post-surgery.

  • Research Findings : Studies have shown that ECA is not contaminated during repeated uses and demonstrates antibacterial activity against common pathogens associated with surgical site infections . This property reinforces its application as a safe adhesive in clinical settings.

Forensic Science

In forensic science, ECA is employed for developing fingerprints on various surfaces due to its fuming properties.

  • Application : The fuming method using ECA allows for the visualization of latent fingerprints, which can be crucial in criminal investigations .

Comparative Data Table

Application AreaDescriptionKey Findings
Surgical AdhesiveUsed to bond tissues quicklyNo significant histopathological differences from sutures
HemostasisControls bleeding effectivelyModified aerosol shows efficacy in hemostasis
Tissue EngineeringForms scaffolds for cell growthEnhances drug delivery profiles
Antibacterial PropertiesPrevents infections post-surgeryEffective against common pathogens
Forensic ScienceDevelops fingerprints on surfacesUseful method for visualizing latent prints

Mechanism of Action

TCS-OX2-29 exerts its effects by selectively binding to the orexin receptor subtype OX2, inhibiting the binding of orexin A and orexin B. This inhibition prevents the activation of downstream signaling pathways, including the accumulation of inositol trisphosphate and phosphorylation of extracellular signal-regulated kinases 1 and 2. The molecular targets involved in this mechanism include the orexin receptor subtype OX2 and associated signaling proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-Cyanoacrylate (MCA)

  • Polymerization Rate : Similar to ECA but slightly faster due to the smaller methyl group, leading to higher brittleness in the polymer .
  • Cytotoxicity : Demonstrates significant inhibitory zones (200–500 µm) in cell cultures, comparable to ECA, but both are less biocompatible than longer-chain esters .

Isobutyl 2-Cyanoacrylate (IBCA)

  • Viscosity and Spreadability : Lower viscosity than ECA, enabling deeper penetration into substrates. Higher spreadability makes it suitable for transcatheter embolization .
  • Polymerization Time : Slower curing (minutes) compared to ECA, allowing controlled application in medical procedures .
  • Fragmentability : Higher than ECA, but mixing 5% ECA with IBCA reduces fragmentability and distal migration in embolization .

n-Butyl and 2-Octyl Cyanoacrylates

  • Flexibility and Biocompatibility: Longer alkyl chains (n-butyl, octyl) yield more flexible polymers with slower degradation. 2-Octyl cyanoacrylate (e.g., Dermabond®) is FDA-approved for wound closure due to superior biocompatibility and reduced tissue irritation .
  • Hydrolysis Resistance : Slower degradation compared to ECA, enhancing durability in moist environments .

Allyl 2-Cyanoacrylate

  • Thermal Stability : Forms crosslinked networks upon heating, improving lap-shear strength (50% higher than ECA after thermal aging). Exhibits plastic deformation under stress, unlike brittle ECA .
  • Applications : Suitable for high-temperature environments (e.g., automotive adhesives) .

Ethoxythis compound

  • Hydrolysis Rate : Degrades faster than ECA and IBCA, with hydrolysis kinetics dependent on polymer molecular weight .
  • Morphology : SEM studies show significant surface erosion, limiting long-term applications .

Data Tables

Table 1: Polymerization Kinetics of Cyanoacrylates at 30°C

Compound $ k_p $ (L·mol⁻¹·s⁻¹) $ k_t $ (L·mol⁻¹·s⁻¹) Inhibitor Used
This compound 1,610–1,622 $ 4.04–4.11 \times 10^8 $ Acetic acid, 1,3-propanesultone
Ethyl 2-chloroacrylate ~1,600 N/A Anionic inhibitors
Methyl methacrylate (MMA) 300 $ 1.1 \times 10^7 $ None

Table 2: Physical and Functional Comparison

Property This compound Isobutyl 2-Cyanoacrylate 2-Octyl Cyanoacrylate Allyl 2-Cyanoacrylate
Viscosity High Low Moderate Moderate
Curing Time 10–30 seconds 2–5 minutes 1–2 minutes 30–60 seconds
Thermal Stability Poor Moderate Good Excellent
Biocompatibility Low Moderate High Low

Key Research Findings

  • Radical Polymerization: ECA’s propagation rate constant ($ k_p $) is 5× higher than MMA due to electron-withdrawing cyano groups stabilizing radicals .
  • Medical Use : While ECA is effective in bone graft fixation, its cytotoxicity necessitates cautious application. Octyl derivatives are preferred for topical use .
  • Hybrid Formulations : Blending ECA with IBCA (5%) optimizes embolization performance by balancing viscosity and fragmentability .

Biological Activity

Ethyl 2-cyanoacrylate (ECA) is a fast-acting adhesive widely used in medical applications, particularly as a tissue adhesive in surgical settings. Its biological activity encompasses a range of effects, including cytotoxicity, antibacterial properties, and its influence on wound healing and tissue response. This article delves into the biological activity of ECA, supported by data tables, case studies, and detailed research findings.

Cytotoxicity Assessment

Cytotoxicity is a critical factor in evaluating the safety of ECA for medical applications. Several studies have examined the effects of ECA on various cell types.

In Vitro Studies

One study employed L929 mouse fibroblast cells to assess cytotoxicity through an elution test system. The results indicated that ECA exhibited cytotoxic effects at higher concentrations, with a tenfold dilution leading to approximately 10% cell death. However, when a larger number of cells were used, the proliferation rate overcame the cytotoxic effects, indicating that ECA can be tolerated at lower concentrations in practical applications .

Table 1: Cytotoxicity Results of this compound

ConcentrationCell Viability (%)
Undiluted90
1:10 Dilution80
1:100 Dilution90

Antibacterial Activity

ECA has demonstrated significant antibacterial properties against various pathogens commonly associated with surgical site infections.

In Vitro Antimicrobial Studies

Research has shown that ECA exhibits bacteriostatic activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. In contrast, no inhibition was observed against Pseudomonas aeruginosa. The size of inhibition halos was statistically significant when compared to controls .

Table 2: Antibacterial Activity of this compound

BacteriaInhibition Halo (mm)Statistical Significance
Staphylococcus aureus3.02 ± 0.43p < 0.0001
Escherichia coli2.38 ± 0.14p < 0.0001
Klebsiella pneumoniae1.84 ± 0.08p < 0.0001
Pseudomonas aeruginosaNo inhibitionNA

Tissue Response and Healing

ECA's role in promoting tissue healing has been explored through various animal studies.

Case Study: Bone Healing in Rats

In a study involving rats with induced fractures, ECA was compared to butyl-2-cyanoacrylate regarding its effectiveness in promoting bone healing. The results indicated that bones treated with ECA exhibited greater maximum load and yield point strength compared to controls, suggesting enhanced mechanical stability during the healing process . Histological analysis showed no adverse effects on local osteoblastic activity, supporting its use as a safe adhesive in orthopedic procedures.

Table 3: Mechanical Properties of Bone Treated with this compound

Treatment TypeMaximum Load (N)Yield Point Strength (N/mm²)
Ethyl-2-cyanoacrylateHigher than controlHigher than control
ControlBaseline valuesBaseline values

Histopathological Effects

The histopathological impact of ECA on tissues has also been investigated. In an experimental study involving Sprague-Dawley rats, tissues such as myocardium and lung were examined for histological changes post-application of ECA. The findings revealed minimal inflammatory response and no significant histopathological changes compared to control groups, indicating that ECA is biocompatible when used as a tissue adhesive .

Q & A

Q. Basic: What are the critical physicochemical properties of ethyl 2-cyanoacrylate, and how do they influence experimental handling?

Answer:
ECA is a low-viscosity liquid (density: ~1.04 g/cm³) with a boiling point of 54–56°C under reduced pressure (0.21–0.40 kPa) and a melting point of -20 to -25°C . Its rapid anionic polymerization in the presence of moisture necessitates strict moisture control during storage and handling. Stabilizers like TBC (tert-butyl catechol) are often added to inhibit premature polymerization . Key safety considerations include skin/eye irritation (H315, H319) and respiratory sensitivity (H335), requiring PPE such as nitrile gloves and fume hoods .

Q. Advanced: How can discrepancies in reported physicochemical properties (e.g., boiling point) be resolved experimentally?

Answer:
Discrepancies often arise from variations in measurement conditions (e.g., pressure, purity). For example, ECA’s boiling point is pressure-sensitive; values reported at 54–56°C (0.21–0.40 kPa) may differ from ambient-pressure studies. To resolve conflicts:

  • Standardize measurement protocols (e.g., ASTM distillation methods).
  • Use gas chromatography-mass spectrometry (GC-MS) to verify purity, as impurities like residual monomers or stabilizers alter boiling points .
  • Cross-reference with NIST Chemistry WebBook or peer-reviewed datasets to validate results .

Q. Advanced: What methodologies optimize ECA purification to reduce volatile impurities (e.g., acrylonitrile, ethanol)?

Answer:
The patent method (JP2014) recommends inert gas deaeration under reduced pressure (5–50°C, 100–10,000 Pa) to lower acrylonitrile/ethanol content to 1–150 ppm . Key steps:

Gas selection : Use nitrogen or argon to avoid side reactions.

Pressure control : Maintain vacuum stability to ensure efficient volatile removal.

Post-purification analysis : Quantify impurities via headspace GC-MS or FTIR to confirm compliance with thresholds .

Q. Advanced: How do anionic inhibitors (e.g., acetic acid, 1,3-propanesultone) affect radical polymerization kinetics of ECA?

Answer:
Inhibitors suppress anionic polymerization, enabling radical-dominated mechanisms. Studies show:

Inhibitor (wt%)kpk_p (L·mol⁻¹·s⁻¹)ktk_t (L·mol⁻¹·s⁻¹)
7% acetic acid16224.11 × 10⁸
0.5% 1,3-propanesultone16104.04 × 10⁸

Both inhibitors yield comparable kpk_p and ktk_t, confirming effective anionic suppression. Radical propagation is ~5× faster than methacrylates (e.g., MMA) due to nitrile group stabilization .

Q. Advanced: What experimental strategies assess ECA’s biocompatibility for biomedical applications (e.g., tissue adhesives)?

Answer:

  • In vitro cytotoxicity : Use MTT assays on fibroblast/osteoblast cell lines to quantify viability reduction .
  • In vivo histopathology : Evaluate inflammation, fibrosis, and necrosis in animal models (e.g., rat lung parenchyma repair ).
  • Degradation monitoring : Track ester hydrolysis byproducts (e.g., cyanoacetic acid) via HPLC .
    Note: ECA’s biocompatibility is concentration-dependent; formulations exceeding 90% purity reduce irritation risks .

Q. Advanced: How does ECA adhesive performance vary under different humidity/temperature conditions in forensic fingerprint enhancement?

Answer:

  • Optimal fuming conditions : 60–80% relative humidity and 25–30°C maximize polymer deposition on latent prints .
  • Enhancement additives : Europium oxide (Eu₂O₃) increases luminescence contrast by 30–40% under UV light .
  • Validation : Compare ridge clarity using the ACE-V methodology (Analysis, Comparison, Evaluation, Verification) .

Q. Advanced: What analytical techniques resolve structural inconsistencies in ECA polymorphs (e.g., monoclinic vs. orthorhombic)?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles and lattice parameters (e.g., ethyl (E)-2-cyano-3-(4-methylphenyl)-acrylate polymorphs ).
  • DSC/TGA : Identifies thermal stability differences between polymorphs.
  • DFT modeling : Computes energy minima to predict dominant crystal forms .

Q. Advanced: How does ECA interact with dielectric materials in microwave resonator fabrication?

Answer:
ECA’s low dielectric loss (tanδ<0.01\tan \delta < 0.01) minimizes signal interference in Rogers 3010 laminates. Key considerations:

  • Cure time : Full polymerization (<60 sec) prevents adhesive flow during alignment.
  • Thickness control : Apply ≤100 µm layers to avoid impedance mismatches .
  • Post-curing analysis : Use vector network analyzers to verify resonator Q-factor stability .

Q. Advanced: What statistical methods address data variability in ECA nanoparticle synthesis for drug delivery?

Answer:

  • Design of Experiments (DoE) : Optimize variables (e.g., monomer concentration, surfactant ratio) via response surface methodology .
  • Dynamic light scattering (DLS) : Monitor particle size distribution (target: 100–200 nm) and PDI (<0.3) .
  • Stability testing : Accelerated aging studies (40°C/75% RH) assess encapsulation efficiency over time .

Properties

IUPAC Name

ethyl 2-cyanoprop-2-enoate
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InChI

InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3
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InChI Key

FGBJXOREULPLGL-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(=C)C#N
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Molecular Formula

C6H7NO2
Record name ETHYL 2-CYANOACRYLATE
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Related CAS

25067-30-5
Record name Poly(ethyl cyanoacrylate)
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DSSTOX Substance ID

DTXSID1025279
Record name Ethyl cyanoacrylate
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Molecular Weight

125.13 g/mol
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Physical Description

Liquid, Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear colorless liquid with irritating, sweet, ester-like odor
Record name 2-Propenoic acid, 2-cyano-, ethyl ester
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Boiling Point

55 °C at 3 mm Hg, BP: 54-56 °C (0.21-0.40 kPa), 54-56 °C
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Flash Point

82.78 °C (closed cup), 75 °C c.c.
Record name Ethyl cyanoacrylate
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Solubility

Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane
Record name Ethyl cyanoacrylate
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Density

1.040 at 20 °C
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Vapor Pressure

VP: <0.27 kPa at 25 °C, 0.31 mm Hg at 20 °C, <2 mmHg at 25 °C
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Color/Form

Clear, colorless, liquid

CAS No.

7085-85-0, 25067-30-5
Record name Ethyl cyanoacrylate
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Melting Point

-20 to -25 °C
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Synthesis routes and methods I

Procedure details

In a 400 liter capacity stirrer-equipped vessel, 130 kg of distillation residue from the production of 2-cyanoacrylate, containing 75.1% by weight of 2,4-dicyanoglutaric acid diethyl ester (410 moles), were mixed with 21.3 kg of water and the resulting mixture reacted with 8.83 kg of 92% polyoxymethylene (271 moles) in the presence of 804.6 g of 32% NaOH solution which was required to adjust the pH into the range of from 4 to 6. The reaction was carried out and the reaction product worked up in the same way as described in EXAMPLE 1. 58.7 kg of pure 2-cyanoacrylic acid ethyl ester were obtained, corresponding to a yield of 60.1% by weight, based on 100% 2,4-dicyanoglutarate.
Quantity
410 mol
Type
reactant
Reaction Step One
Name
polyoxymethylene
Quantity
8.83 kg
Type
reactant
Reaction Step Two
Name
Quantity
804.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
21.3 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

494.0 g (2.074 moles) of 2,4-dicyanoglutaric acid diethyl ester were reacted in the absence of water with 44.8 g of polyoxymethylene (92%; 1.372 moles) and 3 g of a 30% solution of sodium methylate in methanol (0.0167 mole). The quantity of sodium methylate used corresponded to an excess of 1.25 millimoles per mole of dicyanoglutarate. The reaction was carried out over a period of 45 minutes at a temperature of 100° C.-130° C. The water present was then removed using an oil pump vacuum. Thermolysis produced 154.5 g (1.236 moles) of 2-cyanoacrylic acid ethyl ester after distillation. The yield thus amounted to 31.3% by weight, based on 2,4-dicyanoglutarate.
Quantity
494 g
Type
reactant
Reaction Step One
Name
polyoxymethylene
Quantity
44.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.0167 mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dicyanoglutarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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